1,4-Bis(2,3,4-trimethylbenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane, also known as Grubbs Catalyst M204 , is a ruthenium-based organometallic compound. It belongs to the class of N-heterocyclic carbene (NHC) ligands . This compound has gained prominence in various synthetic applications due to its catalytic properties, particularly in olefin metathesis reactions .
Synthesis Analysis
The synthesis of Grubbs Catalyst M204 involves the coordination of the ruthenium center with the N-heterocyclic carbene ligand. The exact synthetic route may vary, but it typically starts with the preparation of the NHC ligand, followed by its complexation with ruthenium precursors. The resulting complex exhibits remarkable catalytic activity in various chemical transformations .
Molecular Structure Analysis
Grubbs Catalyst M204 features a ruthenium center coordinated to a dichloro-substituted N-heterocyclic carbene ligand . The bulky trimethylphenyl groups on the NHC enhance its stability and reactivity. The molecular formula is C46H65Cl2N2PRu , with a molecular weight of approximately 848.97 g/mol .
Chemical Reactions Analysis
- Olefin Metathesis : This catalyst facilitates olefin metathesis reactions, allowing the exchange of carbon-carbon double bonds. It plays a crucial role in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
Mechanism of Action
The catalytic activity of Grubbs Catalyst M204 arises from its ability to activate olefins and promote their rearrangement. The NHC ligand stabilizes the ruthenium center, facilitating the exchange of alkene moieties. The resulting metathesis reactions lead to the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
1,4-bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S2/c1-16-8-10-22(20(5)18(16)3)30(26,27)24-12-7-13-25(15-14-24)31(28,29)23-11-9-17(2)19(4)21(23)6/h8-11H,7,12-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOKXTPGBUWNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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